Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that combines lithium with a fluorinated benzoimidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Fluorination: Introduction of the fluorine atom at the 7-position can be done using electrophilic fluorinating agents such as Selectfluor.
Attachment of the tetrahydro-2H-pyran-4-yl group: This step involves the alkylation of the benzoimidazole core with a tetrahydro-2H-pyran-4-ylmethyl halide under basic conditions.
Lithiation: The final step is the lithiation of the carboxylate group, which can be achieved using lithium hydroxide or lithium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving lithium ions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The lithium ion can modulate the activity of enzymes involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium benzoimidazole derivatives: These compounds share the benzoimidazole core but differ in their substituents.
Fluorinated benzoimidazoles: These compounds have a fluorine atom at different positions on the benzoimidazole ring.
Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring but lack the benzoimidazole core.
Uniqueness
Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate is unique due to the combination of a fluorinated benzoimidazole core with a tetrahydropyran ring and a lithium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
lithium;7-fluoro-1-(oxan-4-ylmethyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3.Li/c15-10-2-1-3-11-12(10)17(13(16-11)14(18)19)8-9-4-6-20-7-5-9;/h1-3,9H,4-8H2,(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKNAVLQUUCXHW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1CN2C3=C(C=CC=C3F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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